REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].C.ClCCl.P(Cl)(Cl)(Cl)=O.[CH3:15][O:16][C:17](=[O:29])[C:18]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[C:20]([O:26][CH3:27])[C:19]=1[CH3:28]>ClCCl>[CH3:15][O:16][C:17](=[O:29])[C:18]1[C:19]([CH3:28])=[C:20]([O:26][CH3:27])[CH:21]=[C:22]([O:24][CH3:25])[C:23]=1[CH:3]=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
dichloromethane methane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C.ClCCl
|
Name
|
|
Quantity
|
404 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
618 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC(=C1)OC)OC)C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice water
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1.5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 72 h
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with 3.6 1 of dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2 l of saturated sodium carbonate solution and twice with 2 l of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid residue was triturated in 3 l of ethyl acetate at 60° C.
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
ADDITION
|
Details
|
1.5 l of hexane were added
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC(=C1C)OC)OC)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 646 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |